molecular formula C17H14FN3O4S B2783660 2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923483-25-4

2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2783660
CAS RN: 923483-25-4
M. Wt: 375.37
InChI Key: YSQRSYORLQRNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of 1,3,4-oxadiazole, including compounds with structural similarities to 2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide, exhibit notable antimicrobial properties. For instance, a study by Parikh and Joshi (2014) synthesized oxadiazole-bearing fluoro-substituted acetamides and assessed their in vitro antimicrobial effectiveness against a range of bacterial and fungal strains. The presence of fluorine atoms notably enhanced the antimicrobial potency of these derivatives (Parikh & Joshi, 2014).

Agricultural Applications

In the agricultural sector, derivatives of 1,3,4-oxadiazole have been evaluated for their effectiveness in protecting crops. Linghu et al. (2015) developed a method for determining the concentration of a similar sulfone fungicide in tomatoes and soil, indicating potential applications in managing plant diseases and pests (Linghu et al., 2015).

Antibacterial Activity Against Plant Pathogens

The antibacterial activity of sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight demonstrates another scientific application. Shi et al. (2015) highlighted a compound with better antibacterial activity than commercial agents, suggesting its potential in enhancing crop resistance and managing plant diseases (Shi et al., 2015).

Enhancement of Antimicrobial Efficacy

Further research into the structural modification of 1,3,4-oxadiazole derivatives has shown potential in enhancing antimicrobial efficacy. Iqbal et al. (2017) synthesized N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nuclei, which exhibited moderate inhibitors against various bacterial strains, indicating the importance of structural optimization in drug development (Iqbal et al., 2017).

properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c18-13-8-6-12(7-9-13)10-15(22)19-17-21-20-16(25-17)11-26(23,24)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQRSYORLQRNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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